An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Chloroacetyl)-1-cyclopropylurea, a bifunctional molecule with potential applications in synthetic chemistry and drug discovery. By integrating data from chemical suppliers, relevant patents, and the broader scientific literature, this document aims to serve as a foundational resource for researchers exploring the utility of this compound. We will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its reactivity, and discuss its potential as a building block for novel therapeutics.
Core Chemical Identity and Physicochemical Properties
3-(2-Chloroacetyl)-1-cyclopropylurea, identified by CAS Number 771499-64-0 , is a unique chemical entity that combines a reactive chloroacetyl group with a cyclopropylurea moiety.[1][2][3][4][5] The latter is a recognized pharmacophore in several biologically active compounds, suggesting inherent potential for this molecule in medicinal chemistry.
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below. It's important to note that while some properties are experimentally derived, others are predicted based on computational models and require experimental validation.
| Property | Value | Source(s) |
| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | [4] |
| CAS Number | 771499-64-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 176.60 g/mol | [2][3] |
| MDL Number | MFCD06347921 | [1][3] |
| Purity (Typical) | ≥97% | [1] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 10.54 ± 0.70 | [2] |
| Storage Conditions | Refrigerated | [4] |
Visualization of the Chemical Structure
The chemical structure of 3-(2-Chloroacetyl)-1-cyclopropylurea is depicted below, highlighting the key functional groups: the electrophilic chloroacetyl tail and the cyclopropyl-substituted urea core.
Caption: Chemical structure of 3-(2-Chloroacetyl)-1-cyclopropylurea.
Synthesis and Purification
While specific literature detailing the synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea is sparse, a reliable synthetic route can be extrapolated from established methods for preparing N-acylureas. The most plausible approach involves the acylation of cyclopropylurea with chloroacetyl chloride.
Proposed Synthetic Workflow
The synthesis is a two-step process, starting from commercially available cyclopropylamine.
Caption: Proposed two-step synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of N-cyclopropyl-N'-(α-p-chlorophenyl-α-chloroacetyl)urea and should be optimized for the target molecule.[6]
Step 1: Synthesis of Cyclopropylurea
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Reaction Setup: In a suitable reaction vessel, dissolve cyclopropylamine in an aqueous solution of hydrochloric acid at a 1:1 molar ratio.
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Urea Formation: To the resulting cyclopropylamine hydrochloride solution, add a solution of potassium cyanate in water, maintaining a 1:1 molar ratio with the cyclopropylamine.
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Reaction Conditions: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Isolation and Purification: Upon completion, the cyclopropylurea product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea
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Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclopropylurea (1.0 eq) and dimethylaniline (1.0 eq) in anhydrous benzene.
-
Acylation: While stirring, add a solution of chloroacetyl chloride (1.0 eq) in anhydrous benzene dropwise over 45 minutes.
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Reaction Conditions: After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to reflux for 5 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate as an oil. Decant the supernatant and triturate the oily residue with diethyl ether to remove unreacted starting materials. After removing the ether, triturate the oil with water until it crystallizes.
-
Purification: Filter the crystalline product, wash thoroughly with water, and dry under vacuum over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.
Chemical Reactivity and Stability
The reactivity of 3-(2-Chloroacetyl)-1-cyclopropylurea is dictated by its two primary functional groups: the electrophilic chloroacetyl group and the nucleophilic urea moiety.
Reactivity of the Chloroacetyl Group
The chloroacetyl group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatizations.
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Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to form the corresponding N-substituted glycine amides, thioethers, and esters. This is a common strategy for linking the molecule to other chemical entities.[7]
Caption: General scheme for nucleophilic substitution on the chloroacetyl group.
Stability and Storage
Given the reactivity of the chloroacetyl group, 3-(2-Chloroacetyl)-1-cyclopropylurea should be stored under refrigerated conditions to minimize degradation.[4] It is likely sensitive to moisture and strong bases, which could promote hydrolysis of the chloroacetyl group or other undesired reactions.
Potential Applications in Drug Development and Research
While there is no specific literature on the biological activity of 3-(2-Chloroacetyl)-1-cyclopropylurea, its structural motifs are present in compounds with known pharmacological properties.
-
Cyclopropylurea Derivatives: The cyclopropylurea scaffold is found in a variety of biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors, which have shown potential in treating renal injury.[8] Other urea derivatives have demonstrated antiproliferative activity in cancer cell lines.[9][10]
-
Chloroacetyl-Containing Compounds: The chloroacetyl group can act as a covalent warhead, enabling the molecule to form irreversible bonds with target proteins. This is a strategy employed in the design of certain enzyme inhibitors.
-
Building Block for Heterocyclic Synthesis: The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization following a nucleophilic substitution could lead to the formation of various ring structures.
Safety and Handling
-
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-(2-Chloroacetyl)-1-cyclopropylurea is a promising, yet underexplored, chemical entity. Its combination of a reactive electrophilic center and a biologically relevant cyclopropylurea core makes it a valuable tool for synthetic chemists and drug discovery scientists. The synthetic route is straightforward, and its reactivity allows for diverse chemical modifications. Future research should focus on the experimental validation of its physicochemical properties, exploration of its synthetic utility, and systematic evaluation of its biological activity to unlock its full potential.
References
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Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Available at: [Link]
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Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2014). Arkivoc, 2014(6), 266-277. Available at: [Link]
- US Patent 3,609,159 A, 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same. Google Patents.
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3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. PubChem. Available at: [Link]
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Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Available at: [Link]
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N‐Chloro‐N‐alkoxyureas: Synthesis, Structure and Properties. (2002). Journal of Physical Organic Chemistry, 15(8), 447-452. Available at: [Link]
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Chloroacetyl chloride. Wikipedia. Available at: [Link]
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Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-950. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research, 3(1), 224-228. Available at: [Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). Molecules, 27(19), 6529. Available at: [Link]
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Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. PrepChem.com. Available at: [Link]
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ME-92. PubChem. Available at: [Link]
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Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. (1977). Cancer Research, 37(4), 1092-1101. Available at: [Link]
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IR spectra of compound 1. ResearchGate. Available at: [Link]
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INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. World Health Organization. Available at: [Link]
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